2-(4-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a bromophenyl group, a methylbutan-2-yl group, and a thia-diazatricyclic core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methylbutan-2-yl precursors, followed by their incorporation into the thia-diazatricyclic core through a series of condensation and cyclization reactions. Common reagents used in these reactions include brominating agents, alkylating agents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-bromobenzoyl)-4-(naphthalen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0(2,6)]trideca-1(9),4,10,12-tetraene .
- 7-(4-bromobenzoyl)-12-chloro-4-(naphthalen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0(2,6)]trideca-1(9),4,10,12-tetraene .
Uniqueness
5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one stands out due to its unique combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25BrN2OS |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-(2-methylbutan-2-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25BrN2OS/c1-4-21(2,3)13-7-10-15-16(11-13)26-20-17(15)19(25)23-18(24-20)12-5-8-14(22)9-6-12/h5-6,8-9,13,18,24H,4,7,10-11H2,1-3H3,(H,23,25) |
InChI Key |
PZRBVADPKFNFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.